molecular formula C15H12O3 B188362 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal CAS No. 96550-68-4

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal

Cat. No. B188362
CAS RN: 96550-68-4
M. Wt: 240.25 g/mol
InChI Key: HRIBAEXLHQETTL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal, also known as ANAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAPP is a derivative of naphthalene and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can inhibit the growth of cancer cells, including breast cancer cells. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In vivo studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has several advantages for lab experiments, including its stability and ease of synthesis. However, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal. One area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based materials for various applications, including catalysis and sensing. Another area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal and its potential effects on human health.

Synthesis Methods

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is synthesized using a specific method that involves the reaction of 2-naphthol and acetic anhydride in the presence of a catalyst. The reaction produces 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal as a yellow solid, which can be purified using various methods, including recrystallization.

Scientific Research Applications

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In materials science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been used as a precursor for the synthesis of various materials, including metal-organic frameworks. In environmental science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been studied for its potential use in removing pollutants from water.

properties

CAS RN

96550-68-4

Product Name

3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

[1-[(E)-3-oxoprop-1-enyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3/b7-4+

InChI Key

HRIBAEXLHQETTL-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=O

SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O

Origin of Product

United States

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